molecular formula C12H24N2O2S B5624568 1-cyclopentyl-4-(propylsulfonyl)piperazine

1-cyclopentyl-4-(propylsulfonyl)piperazine

Cat. No. B5624568
M. Wt: 260.40 g/mol
InChI Key: AOOBLDRRVJEYBD-UHFFFAOYSA-N
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Description

1-cyclopentyl-4-(propylsulfonyl)piperazine is a chemical compound that has been studied for its potential in various applications, primarily in medicinal chemistry. It is a derivative of piperazine, a commonly used building block in pharmaceuticals.

Synthesis Analysis

The synthesis of compounds similar to 1-cyclopentyl-4-(propylsulfonyl)piperazine typically involves nucleophilic substitution reactions, as demonstrated in the synthesis of related piperazine derivatives. For example, N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 were synthesized using an optimization strategy focusing on the sulfonamide and benzamide components of the scaffold (Cioffi et al., 2016).

Molecular Structure Analysis

The molecular structure of related piperazine derivatives has been characterized using techniques like X-ray crystallography. For instance, the crystal structure of 1-benzhydryl-4-methanesulfonyl-piperazine was investigated, revealing a monoclinic crystal class and a chair conformation of the piperazine ring (S. Naveen et al., 2007).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including those involving sulfonyl groups. A study on nanosilica-bonded N-(propylsulfonyl) piperazine-N-sulfamic acid highlighted its use as a recyclable catalyst for synthesizing certain compounds, demonstrating the reactivity and versatility of piperazine derivatives (Rezaee & Davarpanah, 2016).

Future Directions

The future directions in the study and application of “1-cyclopentyl-4-(propylsulfonyl)piperazine” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential biological and pharmaceutical applications .

properties

IUPAC Name

1-cyclopentyl-4-propylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2S/c1-2-11-17(15,16)14-9-7-13(8-10-14)12-5-3-4-6-12/h12H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOBLDRRVJEYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-4-(propylsulfonyl)piperazine

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